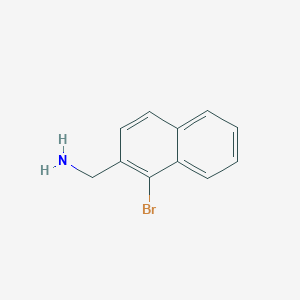
1-Benzoyl-3-(2-bromo-4-fluorophenyl)thiourea
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 1-aryl/alkyl-3-benzoyl/cyclopropanoyl thiourea derivatives were synthesized and evaluated as antileishmanial compounds . The yields of these syntheses were between 69-84% .Molecular Structure Analysis
The molecular structure of “1-Benzoyl-3-(2-bromo-4-fluorophenyl)thiourea” consists of a benzoyl group, a thiourea group, and a 2-bromo-4-fluorophenyl group. The exact structure can be determined using spectroscopic methods such as NMR and IR.Applications De Recherche Scientifique
Molecular Conformation and Intermolecular Interactions
The research conducted by Rosiak et al. (2021) examined a series of 1-benzoyl-3-(halogenophenyl)thioureas, including 1-benzoyl-3-(2-bromo-4-fluorophenyl)thiourea. They analyzed structural and conformational features using X-ray diffraction and theoretical calculations, focusing on conformations and intermolecular interactions such as hydrogen bonds and π-π stacking. This study provides insight into how halogen atoms and their positions on the phenyl ring affect molecular and crystal structures (Rosiak, Okuniewski, & Chojnacki, 2021).
In-Silico and In-Vitro Biological Evaluation
Raza et al. (2022) synthesized various thiourea derivatives and conducted in-silico and in-vitro evaluations of their biological properties. They assessed the compounds' anti-radical scavenger and enzyme inhibitory activities, revealing that these molecules possess notable anti-oxidant properties and moderate enzyme inhibiting activity. This research highlights the potential biomedical applications of thiourea derivatives (Raza et al., 2022).
Synthesis and Characterization of Copper(I) Thiourea Derivatives
Hussain et al. (2020) focused on synthesizing new Cu(I) thiourea derivatives, including this compound. They characterized these compounds using spectroscopic techniques and evaluated their interaction with DNA, antioxidant activity, and bacterial inhibition. This study provides valuable information on the potential use of these compounds in biochemistry and pharmacology (Hussain et al., 2020).
Molecular Docking as Anticancer Drug Candidate
Hardjono et al. (2019) investigated N-benzoyl-N'-(4-fluorophenyl) thiourea derivatives for their potential as anticancer drugs through molecular docking studies. They predicted the pharmacokinetics and toxicity of these compounds, indicating their promising role in cancer treatment research (Hardjono, Widiandani, Purwanto, & Nasyanka, 2019).
Bioactivity of Thiourea Derivatives
Saeed and Batool (2007) synthesized thiourea derivatives, including this compound, and evaluated their antibacterial, antifungal, and insecticidal activities. They found significant antibacterial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Saeed & Batool, 2007).
Orientations Futures
The future directions for “1-Benzoyl-3-(2-bromo-4-fluorophenyl)thiourea” could involve further exploration of its potential biological activities. For instance, similar compounds have been evaluated for their antileishmanial activity , and current results may be implicated in further structure-guided approach toward potent antileishmanial agents .
Propriétés
IUPAC Name |
N-[(2-bromo-4-fluorophenyl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFN2OS/c15-11-8-10(16)6-7-12(11)17-14(20)18-13(19)9-4-2-1-3-5-9/h1-8H,(H2,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUJSLQPMHRUJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301199601 | |
| Record name | N-[[(2-Bromo-4-fluorophenyl)amino]thioxomethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301199601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1092346-80-9 | |
| Record name | N-[[(2-Bromo-4-fluorophenyl)amino]thioxomethyl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1092346-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[[(2-Bromo-4-fluorophenyl)amino]thioxomethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301199601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















